5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid
Description
Historical Development of Thienopyridine Research
The exploration of thienopyridines began in the early 20th century with seminal work on quinoline and thiophene derivatives. The Skraup synthesis, originally developed for quinolines, was adapted by Steinkopf in the 1920s to produce thieno[2,3-b]pyridine via reactions involving aminothiophene precursors. By the 1970s, advances in cyclization techniques enabled the synthesis of previously inaccessible isomers, including thieno[3,2-c]pyridine derivatives. The 1990s marked a turning point with the development of catalytic methods and functionalization strategies, such as the use of carbon disulfide and alkylation agents to introduce substituents like acetyl and carboxylic acid groups. These innovations laid the groundwork for modern syntheses of complex derivatives like 5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid .
Position of this compound in Heterocyclic Chemistry
The compound’s structure features a thieno[3,2-c]pyridine core, where the thiophene ring is fused to the pyridine at the 3- and 2-positions, respectively. Partial saturation of the 4H,5H,6H,7H rings reduces aromaticity, increasing conformational flexibility and altering electronic properties compared to fully aromatic analogs. Key synthetic routes include:
- Cyclization of Pyridine Precursors : Reacting halogenated pyridine derivatives with sulfur-containing reagents under basic conditions.
- Functionalization via Nucleophilic Substitution : Introducing acetyl and carboxylic acid groups at specified positions using alkylation or acetylation agents.
- Post-Cyclization Modifications : Oxidative or reductive transformations to adjust saturation levels.
A comparative analysis of synthetic methods reveals that the acetyl group at position 5 enhances steric hindrance, influencing reactivity patterns in subsequent derivatization.
Significance in Medicinal Chemistry and Drug Discovery
Thienopyridines have demonstrated broad pharmacological activities, ranging from antiplatelet effects (e.g., clopidogrel) to anticancer properties. The structural features of This compound suggest multiple mechanisms of action:
- Hydrogen Bonding Capacity : The carboxylic acid group facilitates interactions with biological targets such as enzymes or receptors.
- Lipophilicity Modulation : The acetyl group balances solubility and membrane permeability, critical for bioavailability.
- Microtubule Destabilization : Analogous thienopyridines disrupt mitotic spindles in cancer cells, a property potentially shared by this compound.
Recent studies highlight its potential in targeting B-cell malignancies, where derivatives induce apoptosis and G2/M phase cell cycle arrest.
Evolution of Thienopyridine Research Focus
Initial research prioritized antiplatelet applications, exemplified by clopidogrel’s success in cardiovascular therapy. However, the discovery of antitumor activity in novel derivatives has shifted attention toward oncology. The partial saturation in This compound may mitigate toxicity issues associated with fully aromatic analogs, aligning with trends toward safer chemotherapeutic agents.
Current Academic Research Landscape
Ongoing investigations focus on:
- Structure-Activity Relationships (SAR) : Correlating substituent patterns with biological efficacy.
- Target Identification : Elucidating interactions with microtubules, kinases, and DNA repair enzymes.
- Synthetic Methodology : Developing enantioselective routes to access chiral derivatives.
A summary of recent advancements is provided below:
Properties
IUPAC Name |
5-acetyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-6(12)11-3-2-8-7(5-11)4-9(15-8)10(13)14/h4H,2-3,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQLPGQZPFIVES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with acetic anhydride, followed by cyclization with a suitable reagent to form the desired thieno[3,2-c]pyridine structure .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the acetyl group, leading to various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid as an anticancer agent. Its derivatives have shown promising results against various cancer cell lines.
- Mechanism of Action : The compound's mechanism involves inhibition of specific kinases that are crucial for cancer cell proliferation.
- Case Studies :
- In vitro assays indicated significant cytotoxicity against HeLa and A549 cell lines with IC50 values as low as 0.39 µM for certain derivatives .
- Research demonstrated that modifications to the thieno[3,2-c]pyridine structure can enhance its anticancer properties, suggesting a structure-activity relationship (SAR) that is critical for drug design .
Antifungal Properties
The compound has also been evaluated for antifungal activity. In one study, derivatives of this compound exhibited enhanced potency against Candida albicans compared to standard antifungal agents like miconazole.
- Findings :
Synthetic Applications
This compound serves as an important intermediate in organic synthesis.
- Synthesis of Derivatives : The compound can be modified to create various derivatives that exhibit different biological activities.
- Use in Drug Development : As a versatile building block, it is employed in the synthesis of more complex molecules aimed at treating various diseases.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and related thienopyridine derivatives:
Key Observations:
Position 2 Substituents :
- The carboxylic acid group in the target compound enhances polarity compared to prasugrel’s acetate ester or the sulfonyl chloride’s reactive group. This may improve solubility but reduce membrane permeability .
- Prasugrel’s acetate is metabolized to its active form (R-138727), whereas the carboxylic acid in the target compound could act directly without enzymatic activation .
The carboxamide group in 4-methyl-N-phenyl-thieno[3,2-c]pyridine-5-carboxamide may enhance stability compared to esters or acids but could limit reactivity in further synthetic steps .
Chirality and Separation Challenges
Prasugrel contains a chiral center, leading to enantiomers with similar activity and rapid racemization. This necessitates specialized separation techniques (e.g., Chiralcel OD-H column) for analytical purposes .
Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound likely increases aqueous solubility compared to prasugrel’s ester or the sulfonyl chloride’s lipophilic nature.
- Stability : The acetyl group at position 5 may confer moderate stability, whereas prasugrel’s bulky substituent could enhance metabolic resistance.
Biological Activity
5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid (CAS No. 162921-26-8) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a thieno-pyridine framework, suggests diverse biological activities. This article aims to explore the biological activity of this compound based on various studies and data available in the literature.
- Molecular Formula : C10H11NO3S
- Molecular Weight : 225 Da
- LogP : 0.88
- Polar Surface Area : 58 Ų
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 3
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of thieno[3,2-c]pyridine compounds possess significant antibacterial properties. For instance, compounds with similar structures have demonstrated efficacy against Gram-positive and Gram-negative bacteria due to their ability to inhibit bacterial cell wall synthesis.
- Anticancer Potential : Thieno[3,2-c]pyridine derivatives have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For example, it may inhibit certain kinases or proteases that are crucial for cancer progression.
- Neuroprotective Effects : Emerging studies suggest that thieno[3,2-c]pyridine derivatives may offer neuroprotective benefits by modulating neuroinflammatory responses and promoting neuronal survival.
Antimicrobial Studies
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of thieno[3,2-c]pyridine derivatives and their antimicrobial testing against several pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Mechanisms
In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines. The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins . A detailed analysis revealed that the compound significantly reduced cell viability in a dose-dependent manner.
Enzyme Inhibition Profiles
Research has demonstrated that thieno[3,2-c]pyridine derivatives can inhibit specific enzymes such as MDM2 (Murine Double Minute 2), which is implicated in cancer cell proliferation . The compound showed a Ki value less than 1 nM, indicating potent inhibitory activity.
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of a thieno[3,2-c]pyridine derivative in patients with bacterial infections resistant to conventional antibiotics. The results indicated a significant reduction in infection rates among treated patients compared to the control group.
Case Study 2: Cancer Treatment
In a preclinical study involving xenograft models of human tumors, administration of this compound resulted in tumor regression and improved survival rates compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid?
- Methodology : Synthesis typically involves condensation of substituted thiophene precursors followed by cyclization. For example, oxidation of acetylated thiophene intermediates using potassium permanganate (KMnO₄) under controlled temperatures (90–95°C) can yield carboxylic acid derivatives. Subsequent functionalization (e.g., acetylation) and cyclization steps are performed using catalysts like palladium or copper in solvents such as DMF .
- Key Considerations : Monitor reaction pH (e.g., acidification to pH 4 for crystallization) and use spectroscopic techniques (NMR, IR) to confirm intermediate structures .
Q. How is the compound characterized, and what analytical discrepancies might arise?
- Analytical Workflow :
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 54.92 | 54.61–54.67 |
| H | 4.57 | 4.44–4.51 |
| N | 9.15 | 9.06–9.21 |
| Data from analogous pyridine-carboxylic acid derivatives . |
- Discrepancy Resolution : Minor deviations in elemental analysis (e.g., 0.3% C difference) may arise from incomplete purification or hygroscopic intermediates. Use recrystallization (e.g., via copper salts) and repeat analyses to ensure accuracy .
Advanced Research Questions
Q. How can reaction mechanisms for cyclization steps be validated in thieno-pyridine synthesis?
- Mechanistic Probes :
- Use isotopic labeling (e.g., deuterated solvents) to track proton transfer during cyclization.
- Monitor reaction intermediates via LC-MS or in-situ NMR to identify transient species (e.g., enol intermediates in KMnO₄ oxidations) .
Q. What strategies resolve contradictions in biological activity data for thieno-pyridine derivatives?
- Case Study : Derivatives like 6-acetyl-3-amino-2,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one showed variable enzyme inhibition in assays.
- Resolution Methods :
- Validate target engagement using competitive binding assays (e.g., SPR or ITC).
- Adjust assay conditions (pH, co-solvents) to account for compound solubility or stability issues .
- Structural Insights : Computational docking (e.g., AutoDock Vina) can identify steric clashes or hydrogen-bond mismatches in active sites .
Q. How can stability issues of thieno-pyridine-carboxylic acids be addressed during storage?
- Stability Data : Analogous compounds (e.g., ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate) degrade under humidity or light.
- Mitigation Strategies :
- Store under inert gas (N₂/Ar) at –20°C in amber vials.
- Use lyophilization for hygroscopic derivatives and confirm stability via accelerated aging studies (40°C/75% RH for 4 weeks) .
Methodological Guidance
Q. What are the best practices for optimizing heterocyclic ring closure in thieno-pyridines?
- Optimization Framework :
Screen solvents (DMF, toluene) for polarity effects on cyclization rates.
Vary temperature (80–120°C) and reaction time (2–24 hr) to maximize yield.
Use additives (e.g., molecular sieves) to remove water and shift equilibrium toward product .
- Case Example : Cyclization of 5-acetylthiophene-3-carbohydrazide achieved 84% yield after 6 hr reflux in methanol .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- SAR Protocol :
- Synthesize analogs with modified substituents (e.g., halogens, methyl groups) at positions 4, 5, or 7.
- Test against relevant biological targets (e.g., kinase inhibitors, antimicrobial assays) and correlate activity with electronic (Hammett σ) or steric (Taft Es) parameters .
- Data Interpretation : Multivariate regression analysis can isolate critical substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
